Enhanced Carboxylic Acid Acidity
The predicted pKa of 4-(trifluoroacetyl)benzoic acid is 3.40 ± 0.10, which is substantially lower (more acidic) than the pKa of unsubstituted benzoic acid (4.20) and the pKa of the non-fluorinated analog 4-acetylbenzoic acid [1]. This enhanced acidity stems from the strong electron-withdrawing inductive effect of the trifluoroacetyl group, which stabilizes the carboxylate conjugate base more effectively than an acetyl or trifluoromethyl group .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 3.40 ± 0.10 (predicted) |
| Comparator Or Baseline | Benzoic acid: pKa = 4.20; 4-Formylbenzoic acid: pKa = 3.75; 4-Acetylbenzoic acid: pKa ~3.7–3.9 (class inference) |
| Quantified Difference | ΔpKa ≈ -0.8 (vs benzoic acid); ΔpKa ≈ -0.3 to -0.5 (vs 4-acetylbenzoic acid) |
| Conditions | Predicted values based on chemical structure and substituent effects; aqueous solution context |
Why This Matters
Lower pKa translates to greater carboxylate anion formation at physiological pH, which can enhance aqueous solubility, improve salt formation for formulation, and alter binding interactions in medicinal chemistry applications.
- [1] LibreTexts Chemistry. 8.2: Substituent Effects on Acidity - Benzoic Acid pKa Reference. 2021. Available at: https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444:_(Second_Semester_Organic_Chemistry)_UConn/08:_Reactions_of_Carboxylic_Acid_Derivatives/8.02:_Substituent_Effects_on_Acidity View Source
